molecular formula C14H14N2O3S B2396090 Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate CAS No. 326908-13-8

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate

Cat. No.: B2396090
CAS No.: 326908-13-8
M. Wt: 290.34
InChI Key: GADOIUXVHFMLME-UHFFFAOYSA-N
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Description

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate is a pyrimidine-based compound characterized by a thioether bridge connecting a methyl benzoate ester and a 4-hydroxy-6-methylpyrimidine moiety. This structure confers unique physicochemical properties, such as hydrogen bonding capacity (via the hydroxyl group) and lipophilicity (from the methyl and thioether groups).

Properties

IUPAC Name

methyl 4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-7-12(17)16-14(15-9)20-8-10-3-5-11(6-4-10)13(18)19-2/h3-7H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADOIUXVHFMLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage and ester group may also play roles in the compound’s overall bioactivity by influencing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyrimidine and heterocyclic derivatives sharing structural motifs, such as thioether linkages, benzoate esters, or substituted pyrimidine cores. Key differences in substituents, physicochemical properties, and synthesis yields are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents/R-Groups Melting Point (°C) Key Spectral Data (NMR/HRMS) Yield
Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate (Target) Pyrimidine 4-OH, 6-CH3, thioether-methyl benzoate Not reported Not reported Not reported
Methyl 4-(((5-cyano-6-oxo-4-(phenylthio)phenyl)thio)methyl)benzoate (3b) Pyrimidine 5-CN, 6-O, 4-(PhS)phenyl, thioether Not reported HRMS: [M-H⁺] 467.0751 (calc. 467.0749) 97%
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine 6-CH3, thietane-3-yloxy, thioether Not reported Not reported Not reported
Compound 8k Pyrimidine-triazole-coumarin 4-Br, 6-fluoro, triazole, coumarin 124–126 δ 7.96 (d, J = 7.8 Hz, 2H, C6H4) Not reported
Compound 26 Thieno[2,3-d]pyrimidine 5-phenyl, methyl benzoate 147–148 δ 3.87 (s, 3H, CH3), 8.53 (s, 1H) 69%

Key Observations

Structural Variations: The target compound uniquely combines a 4-hydroxy-6-methylpyrimidine with a methyl benzoate group via a thioether bridge. Compound 8k () incorporates a triazole-coumarin system, broadening π-conjugation and likely altering UV-Vis absorption properties compared to the simpler pyrimidine core of the target . Compound 26 () replaces the pyrimidine with a thienopyrimidine fused ring, which may improve planarity and stacking interactions in solid-state or biological systems .

Synthesis and Yield: While the target’s synthesis details are absent, 3b () achieves a 97% yield via a thioether-forming reaction, suggesting efficient methodology for similar structures . Compound 26’s lower yield (69%) may reflect challenges in coupling thienopyrimidine with benzoate esters .

Spectral Signatures :

  • The methyl benzoate group in the target and Compound 26 produces distinct NMR signals (e.g., δ 3.87 ppm for -OCH3 in 26), whereas 8k ’s coumarin moiety shows characteristic aromatic proton splitting (J = 7.8 Hz) .

Biological Activity

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate, with the CAS number 326908-13-8, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

PropertyValue
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Density1.29 ± 0.1 g/cm³
Boiling Point448.9 ± 55.0 °C
pKa7.97 ± 0.50

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound is believed to act as an antioxidant and anti-inflammatory agent , potentially modulating pathways associated with pain and inflammation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be evaluated through assays such as DPPH radical scavenging and reducing power assays. These activities are crucial in mitigating oxidative stress in biological systems.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory cytokines. In a study involving LPS-stimulated human whole blood, compounds structurally related to this benzoate exhibited an IC50 value indicating effective inhibition of TNFα production, suggesting a similar potential for this compound .

Case Studies

  • Inhibition of Prostaglandin E2 (PGE2) : A related compound demonstrated an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, highlighting the potential of this compound in similar applications .
  • Antimicrobial Activity : Similar derivatives have shown promising antimicrobial properties against various pathogens, suggesting that this compound may also possess such capabilities, warranting further investigation into its efficacy against specific microbial strains .

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of methyl benzoates and their derivatives. The presence of the pyrimidine moiety in this compound enhances its biological activity by facilitating interactions with target proteins involved in inflammatory pathways.

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles, indicating potential for therapeutic applications.

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